fmoc-lys(boc)-ser(psime,mepro)-oh, AldrichCPR

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

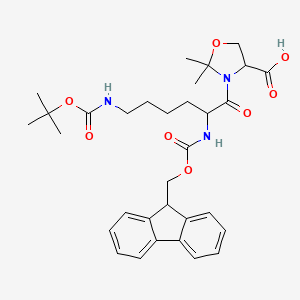

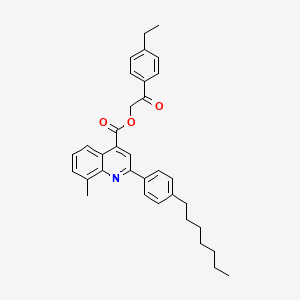

Fmoc-Lys(boc)-Ser(psime,mepro)-OH, AldrichCPR est un composé synthétique utilisé principalement dans le domaine de la synthèse peptidique. C'est un dérivé de la lysine et de la sérine, modifié avec des groupes protecteurs fluorenylméthyloxycarbonyl (Fmoc) et tert-butoxycarbonyl (Boc). Le composé est utilisé dans la synthèse peptidique en phase solide (SPPS), une méthode largement adoptée pour la production de peptides dans les milieux de recherche et industriels .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de Fmoc-Lys(boc)-Ser(psime,mepro)-OH implique plusieurs étapes, en commençant par la protection des acides aminés lysine et sérine. Le groupe Fmoc est utilisé pour protéger le groupe amino de la lysine, tandis que le groupe Boc protège la chaîne latérale. Le résidu sérine est modifié avec un groupe psiMe et Mepro pour améliorer sa stabilité et sa réactivité. La synthèse implique généralement l'utilisation de techniques de synthèse peptidique en phase solide (SPPS), où les acides aminés protégés sont ajoutés séquentiellement à un support solide .

Méthodes de production industrielle

Dans les milieux industriels, la production de Fmoc-Lys(boc)-Ser(psime,mepro)-OH suit des principes similaires à ceux des laboratoires de recherche, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, permettant une production efficace et à haut débit du composé. L'utilisation de solvants verts et de pratiques respectueuses de l'environnement est de plus en plus adoptée pour minimiser l'impact environnemental de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions

Fmoc-Lys(boc)-Ser(psime,mepro)-OH subit diverses réactions chimiques, notamment :

Réactions de déprotection : Élimination des groupes protecteurs Fmoc et Boc en conditions basique et acide, respectivement.

Réactions de couplage : Formation de liaisons peptidiques avec d'autres acides aminés ou peptides en utilisant des réactifs de couplage tels que le HBTU ou le DIC.

Oxydation et réduction : Modifications des chaînes latérales ou du squelette pour introduire des groupes fonctionnels ou stabiliser la structure du peptide.

Réactifs et conditions courants

Déprotection : Pipéridine dans le DMF pour l'élimination du Fmoc ; TFA dans le DCM pour l'élimination du Boc.

Couplage : HBTU ou DIC en présence d'une base comme le DIPEA.

Oxydation/Réduction : Peroxyde d'hydrogène pour l'oxydation ; borohydrure de sodium pour la réduction.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les séquences peptidiques souhaitées avec des modifications spécifiques, telles que l'incorporation de Fmoc-Lys(boc)-Ser(psime,mepro)-OH dans la chaîne peptidique .

Applications de la recherche scientifique

Chimie

En chimie, Fmoc-Lys(boc)-Ser(psime,mepro)-OH est utilisé dans la synthèse de peptides et de protéines complexes. Il permet l'incorporation précise d'acides aminés modifiés dans les séquences peptidiques, ce qui facilite l'étude de la structure et de la fonction des peptides .

Biologie

En recherche biologique, le composé est utilisé pour créer des peptides qui imitent les protéines naturelles, permettant l'étude des interactions protéine-protéine, de l'activité enzymatique et des voies de signalisation cellulaire .

Médecine

En médecine, les peptides synthétisés à l'aide de Fmoc-Lys(boc)-Ser(psime,mepro)-OH sont étudiés comme agents thérapeutiques potentiels pour diverses maladies, notamment le cancer, les maladies infectieuses et les troubles métaboliques .

Industrie

Dans le secteur industriel, le composé est utilisé dans la production de matériaux à base de peptides, tels que les hydrogels et les nanomatériaux, pour des applications dans la délivrance de médicaments, le génie tissulaire et le diagnostic .

Mécanisme d'action

Le mécanisme d'action de Fmoc-Lys(boc)-Ser(psime,mepro)-OH implique son incorporation dans les chaînes peptidiques lors de la SPPS. Les groupes protecteurs (Fmoc et Boc) empêchent les réactions secondaires indésirables pendant la synthèse, garantissant la séquence et la structure correctes du peptide. Une fois la synthèse terminée, les groupes protecteurs sont éliminés et le peptide peut se replier dans sa conformation active et interagir avec ses cibles moléculaires .

Applications De Recherche Scientifique

Chemistry

In chemistry, Fmoc-Lys(boc)-Ser(psime,mepro)-OH is used in the synthesis of complex peptides and proteins. It allows for the precise incorporation of modified amino acids into peptide sequences, facilitating the study of peptide structure and function .

Biology

In biological research, the compound is used to create peptides that mimic natural proteins, enabling the study of protein-protein interactions, enzyme activity, and cellular signaling pathways .

Medicine

In medicine, peptides synthesized using Fmoc-Lys(boc)-Ser(psime,mepro)-OH are explored as potential therapeutic agents for various diseases, including cancer, infectious diseases, and metabolic disorders .

Industry

In the industrial sector, the compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for applications in drug delivery, tissue engineering, and diagnostics .

Mécanisme D'action

The mechanism of action of Fmoc-Lys(boc)-Ser(psime,mepro)-OH involves its incorporation into peptide chains during SPPS. The protecting groups (Fmoc and Boc) prevent unwanted side reactions during synthesis, ensuring the correct sequence and structure of the peptide. Once the synthesis is complete, the protecting groups are removed, and the peptide can fold into its active conformation and interact with its molecular targets .

Comparaison Avec Des Composés Similaires

Composés similaires

Fmoc-Lys(boc)-Thr(psime,mepro)-OH : Structure similaire, mais avec de la thréonine au lieu de la sérine.

Fmoc-Lys(boc)-Ala(psime,mepro)-OH : Structure similaire, mais avec de l'alanine au lieu de la sérine.

Unicité

Fmoc-Lys(boc)-Ser(psime,mepro)-OH est unique en raison des modifications spécifiques apportées au résidu sérine, qui améliorent sa stabilité et sa réactivité dans la synthèse peptidique. Ceci le rend particulièrement utile pour créer des peptides avec des propriétés structurelles et fonctionnelles spécifiques .

Propriétés

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N3O8/c1-31(2,3)43-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-42-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQJDNYUMSKATK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049986.png)

![Ethyl 6-bromo-5-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049997.png)

![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)